REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6](=[N:8][OH:9])[NH2:7])=[CH:4][CH:3]=1.[OH-].C([N+](C)(C)C)C1C=CC=CC=1.[OH-].[Na+].[O:26]1[CH:30]=[CH:29][CH:28]=[C:27]1[C:31](Cl)=O>CC1CCCO1.O>[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]2[N:7]=[C:31]([C:27]3[O:26][CH:30]=[CH:29][CH:28]=3)[O:9][N:8]=2)=[CH:4][CH:3]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
1.24 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(N)=NO)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC1OCCC1
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 μL
|
Type
|
reactant
|
Smiles
|
[OH-].C(C1=CC=CC=C1)[N+](C)(C)C
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
736 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.24 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C(=O)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a precipitate formed
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 70° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the 2-methyltetrahydrofuran removed at reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting solids were isolated by vacuum filtration
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1=NOC(=N1)C=1OC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.94 mmol | |
AMOUNT: MASS | 1.22 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |